Molecular Topology Divergence from Platelet-Aggregation Inhibitor Leads BOAP-AM6 and BOAP-AM21
The two most potent N-(1,4-benzoxazinone)acetamide-based platelet aggregation inhibitors reported to date, BOAP-AM6 and BOAP-AM21, bear a 7-acetamido substitution on the benzoxazinone ring and contain a basic piperazine terminus [1]. In contrast, methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate carries the acetamido linker at the N-4 position and is conjugated to a neutral, aromatic methyl benzoate group . This topological repositioning removes the critical piperazine–GPIIb/IIIa hydrogen-bonding contacts (e.g., with TYR166 and ARG214) that are essential for the antiplatelet activity of BOAP-AM6/AM21 [1].
| Evidence Dimension | Molecular topology and pharmacophoric alignment with GPIIb/IIIa receptor |
|---|---|
| Target Compound Data | Acetamido bridge at N-4 of benzoxazinone; terminal group = 4-(methoxycarbonyl)phenyl |
| Comparator Or Baseline | BOAP-AM6: acetamido bridge at C-7 of benzoxazinone; terminal group = 4-methylpiperazine. BOAP-AM21: acetamido bridge at C-7; terminal group = 4-(4-fluorophenyl)piperazine |
| Quantified Difference | Predicted loss of key hydrogen-bond interactions (TYR166, ARG214) observed in the GPIIb/IIIa binding model of BOAP-AM6/AM21 [1] |
| Conditions | Molecular docking against GPIIb/IIIa receptor; thrombin-induced platelet aggregation assay (IC50 of BOAP-AM6 = 8.93 µM, BOAP-AM21 = 8.67 µM) [1] |
Why This Matters
Researchers seeking platelet-aggregation inhibitors must avoid this compound as a direct substitute for BOAP-AM6/AM21 because the critical pharmacophoric elements are absent; procurement of this compound should be driven by a distinct target hypothesis (e.g., muscarinic M1 modulation) rather than antiplatelet expectations.
- [1] Xiang, Y., Wang, X.-H., Yang, Q., Tan, J.-L., Jang, H.-J., Zuo, H., & Shin, D.-S. Rational Design, Synthesis, and Biological Activity of N-(1,4-Benzoxazinone)Acetamide Derivatives as Potent Platelet Aggregation Inhibitors. Bull. Korean Chem. Soc. 2018, 39, 11359. https://doi.org/10.1002/bkcs.11359 View Source
